3-Bromo-7-chlorocinnoline
CAS No.: 1083181-45-6
Cat. No.: VC17585754
Molecular Formula: C8H4BrClN2
Molecular Weight: 243.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1083181-45-6 |
|---|---|
| Molecular Formula | C8H4BrClN2 |
| Molecular Weight | 243.49 g/mol |
| IUPAC Name | 3-bromo-7-chlorocinnoline |
| Standard InChI | InChI=1S/C8H4BrClN2/c9-8-3-5-1-2-6(10)4-7(5)11-12-8/h1-4H |
| Standard InChI Key | GRMWYNMWEXGNIW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=NN=C(C=C21)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Cinnoline derivatives are distinguished by their backbone, where two nitrogen atoms occupy the 1- and 2-positions of the bicyclic system. In 3-bromo-7-chlorocinnoline, halogen atoms are introduced at the 3- and 7-positions, altering electronic distribution and reactivity.
Molecular Characteristics
The compound’s molecular formula reflects substitution patterns critical to its chemical behavior. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 243.488 g/mol |
| Exact Mass | 241.925 g/mol |
| Topological Polar Surface Area (TPSA) | 25.78 Ų |
| Partition Coefficient (LogP) | 3.0457 |
These parameters influence solubility, bioavailability, and intermolecular interactions. The LogP value suggests moderate lipophilicity, making it suitable for organic-phase reactions .
Spectroscopic and Structural Analysis
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous cinnoline derivatives exhibit characteristic absorption bands. For instance, the bromine atom’s presence typically induces a bathochromic shift in UV-Vis spectra due to its electron-withdrawing effect. The chlorine substituent further modulates electronic density, enhancing electrophilic substitution reactivity at specific ring positions .
Research Gaps and Future Directions
Current literature lacks detailed mechanistic studies and application-specific evaluations for this compound. Priority research areas include:
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Synthetic Optimization: Developing one-pot methods to improve yield and scalability.
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Biological Screening: Testing against pathogen panels and cancer cell lines to quantify efficacy.
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Material Characterization: Measuring charge mobility and optical properties for electronics applications.
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